2-(2-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-12-19-8-6-16(20-12)23-14-7-9-21(11-14)17(22)10-13-4-2-3-5-15(13)18/h2-6,8,14H,7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVGEJRSMRSTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways that regulate growth and survival.
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB. It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase’s activity. This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . By inhibiting PKB, it disrupts the downstream signaling of PI3K, leading to reduced cell proliferation and survival.
Pharmacokinetics
The compound has been optimized for oral bioavailability . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability. Further optimization of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB.
Biological Activity
The compound 2-(2-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and enzyme inhibition activities, supported by case studies and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorophenyl group, a pyrrolidine moiety, and a pyrimidine derivative, which may contribute to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria.
Case Study Findings:
- A study indicated that certain pyrrolidine derivatives had minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Pyrrolidine Derivative A | 0.0039 | Staphylococcus aureus |
| Pyrrolidine Derivative B | 0.025 | Escherichia coli |
Antifungal Activity
In addition to antibacterial properties, the compound's structural characteristics suggest potential antifungal activity. Research into related compounds has shown promising results in inhibiting fungal growth.
Research Insights:
- In vitro tests have indicated that certain pyrimidine derivatives possess antifungal properties, which may extend to the compound .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest. Enzyme inhibition can lead to therapeutic applications in various diseases.
Key Findings:
- The compound is hypothesized to interact with kinases, which are critical in numerous cellular processes such as growth and differentiation .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, its structural components suggest it may act through:
- Binding to Enzyme Active Sites: Similar compounds have been shown to bind effectively to enzyme active sites, inhibiting their function.
- Interference with Cellular Signaling Pathways: By modulating kinase activity, it may influence critical signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity : The target compound’s 2-methylpyrimidinyl group contrasts with bulkier substituents in analogs like 11A (benzodiazol-piperidinyl) and BI-5232 (imidazo-pyridinyl-piperidinyl), which may reduce steric hindrance and improve synthetic accessibility .
- Synthetic Efficiency : The lower yield of BI-5232 (22%) compared to 11A (55%) suggests challenges in coupling imidazo-pyridinyl-piperidinyl groups, highlighting the target compound’s synthetic advantages with simpler substituents .
Table 2: Functional Group Impact on Bioactivity
Key Findings :
- Antioxidant Activity : Fluorophenylsulfanyl analogs (e.g., ) may exhibit antioxidant properties akin to pyridin-2(1H)-one derivatives, where bromine substituents enhance radical scavenging (e.g., 79.05% activity in ).
- Antibacterial Potential: The pyrrolidine-pyrimidine scaffold in the target compound shares structural motifs with pyridin-2(1H)-ones, which demonstrated moderate inhibition of Staphylococcus aureus and Escherichia coli in .
- ADMET Profile : The target compound’s molecular weight (~347.4) falls within the drug-like range (<500 Da), contrasting with heavier analogs like 11A (460.4), which may face permeability challenges .
Molecular Docking and Binding Affinity
- Target Compound : The 2-methylpyrimidinyl group may engage in π-π stacking with aromatic residues (e.g., tyrosine or phenylalanine in kinases), while the pyrrolidine nitrogen could form hydrogen bonds.
- Comparisons :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
